![molecular formula C7H9N3O2S2 B2442859 N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide CAS No. 852453-44-2](/img/structure/B2442859.png)
N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide
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Description
Synthesis Analysis
The synthesis pathway for “N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide” involves the reaction of imidazo[2,1-b]thiazole with methanesulfonyl chloride followed by reaction with methylamine. The resulting chloride is then reacted with excess methylamine in the presence of a base such as sodium hydroxide to form "N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide". The product can be purified by recrystallization or column chromatography.Molecular Structure Analysis
The molecular formula of “N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide” is C7H9N3O2S2 . It has an average mass of 231.295 Da and a monoisotopic mass of 231.013611 Da .Chemical Reactions Analysis
The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .Physical And Chemical Properties Analysis
“N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide” has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 57.1±0.5 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its polar surface area is 100 Å2 and its molar volume is 142.4±7.0 cm3 .Scientific Research Applications
- Notably, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (referred to as 5l) exhibited promising inhibition against MDA-MB-231 cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cells .
- Bis-heterocycles, including imidazo[2,1-b]thiazoles, have diverse biological and pharmaceutical activities. These include DNA-binding applications, tuberculostatic, antibacterial, non-competitive mGluR1 antagonists, antifungal, antidepressant, antitumor, and antiviral activities .
- Another related class of compounds is indole-derived imidazo[2,1-b][1,3,4]thiadiazoles. These scaffolds have been synthesized and tested for in vitro anticancer activity .
- The phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a crucial role in tumorigenesis and progression. PI3K inhibitors are of interest for cancer treatment, and compounds related to imidazo[2,1-b]thiazoles may contribute to this field .
- Researchers have explored various synthetic methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs. These approaches vary in terms of research depth and feasibility .
- Beyond anticancer effects, imidazo[2,1-b]thiazoles have shown antifungal, antibacterial, anti-inflammatory, and antihypertensive properties. They are also used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .
Anticancer Activity
Bis-Heterocycles and Biological Activities
Indole-Derived Imidazo[2,1-b][1,3,4]thiadiazoles
PI3K Signaling Pathway Inhibition
Synthetic Approaches and Imidazo[2,1-b]thiazines
Other Pharmacological Activities
properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c1-14(11,12)8-4-6-5-10-2-3-13-7(10)9-6/h2-3,5,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSRGAMHRYPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CN2C=CSC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide |
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